molecular formula C14H21N3O B2812670 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094883-38-0

1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2812670
CAS No.: 2094883-38-0
M. Wt: 247.342
InChI Key: FMYAVWHRZCZZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that features both imidazole and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.

    1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}butan-2-one: Similar structure but with a butan-2-one group instead of a prop-2-en-1-one group.

Uniqueness

1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one is unique due to its combination of imidazole and piperidine rings, which confer distinct biological and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-14(18)17-9-5-13(6-10-17)4-3-8-16-11-7-15-12-16/h2,7,11-13H,1,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYAVWHRZCZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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